

Technical Support Center: Troubleshooting Discordant Carbapenem Susceptibility Results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving discordant **carbapenem** susceptibility results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of discordant **carbapenem** susceptibility results?

Discordant results in **carbapenem** susceptibility testing can arise from several factors, broadly categorized as either methodological or resistance-mechanism-related.

- **Methodological Variability:** Discrepancies can occur between different testing systems, such as automated platforms (e.g., Vitek 2, Phoenix) versus manual methods like disk diffusion or broth microdilution (BMD).^{[1][2]} Errors can also be introduced by variations in inoculum preparation, media quality, and incubation conditions.^[3]
- **Presence of Weak Carbapenemases:** Some **carbapenemases**, like OXA-48-like enzymes, may show only slightly elevated minimum inhibitory concentrations (MICs) that hover around the breakpoint, leading to variable interpretations.^{[4][5]}
- **Non-Carbapenemase Mediated Resistance:** Resistance mechanisms other than **carbapenemase** production, such as the combination of porin loss and the production of AmpC β -lactamases or Extended-Spectrum β -Lactamases (ESBLs), can lead to

carbapenem resistance, particularly to ertapenem.[6][7][8] This can result in a positive resistance phenotype but a negative **carbapenemase** test.

- Heterogeneous Populations: A bacterial isolate may contain subpopulations with varying levels of resistance, leading to inconsistent results upon repeat testing.[9]

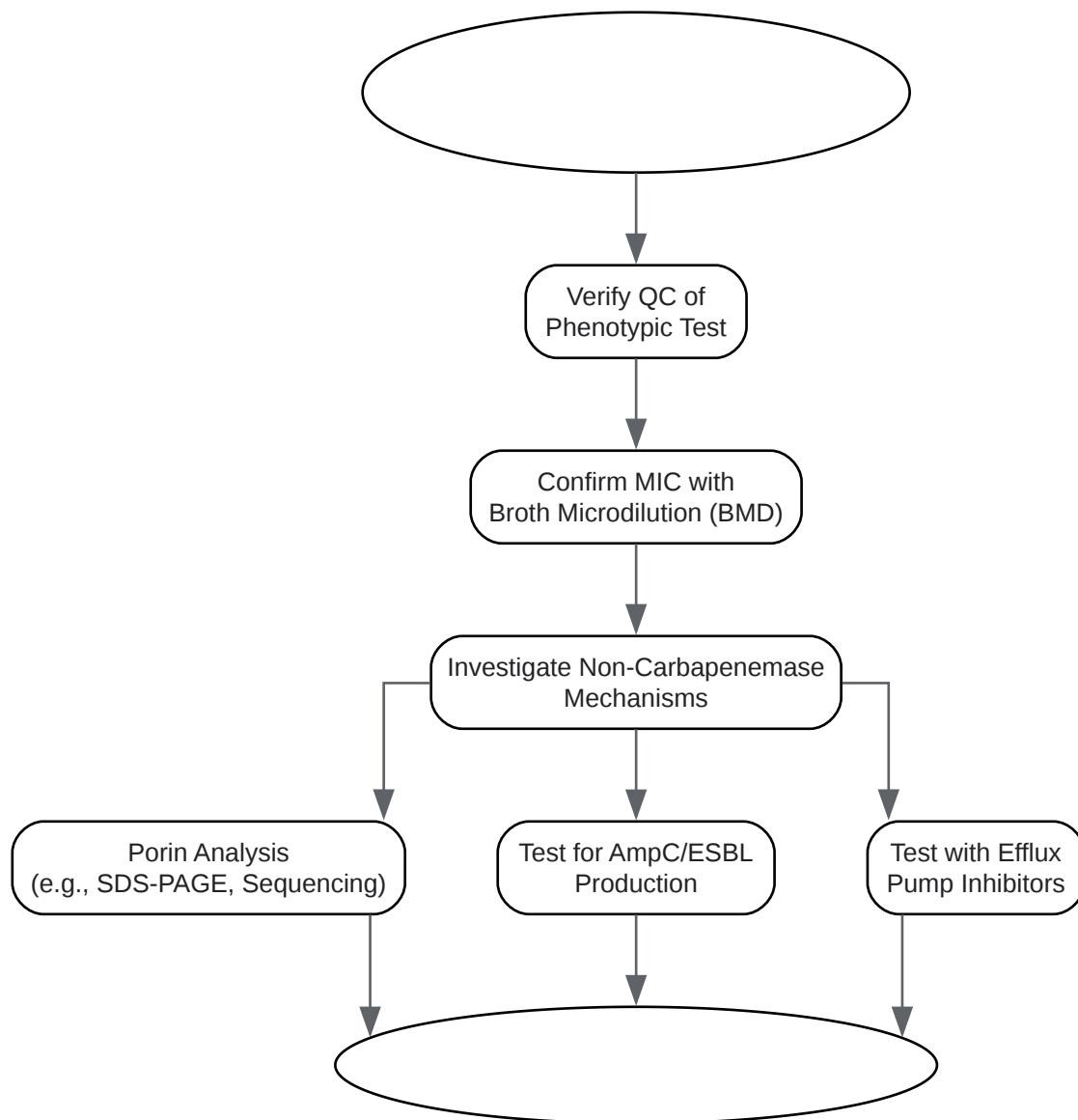
Q2: My automated system reports an isolate as "susceptible" to a **carbapenem**, but a phenotypic test for **carbapenemase** is positive. What should I do?

This is a critical discrepancy that requires further investigation. Automated systems can sometimes fail to detect resistance, especially with certain **carbapenemase** types like OXA-48. [10]

Recommended Action Plan:

- Repeat Susceptibility Testing: Re-test the isolate using a reference method like broth microdilution (BMD) to confirm the MIC.
- Confirm **Carbapenemase** Production: Use a secondary phenotypic method to confirm the initial result. For example, if the first test was a Carba NP test, consider performing a Modified Hodge Test (MHT) or a combination disk test.
- Molecular Testing: If phenotypic tests confirm **carbapenemase** production, use PCR or whole-genome sequencing to identify the specific **carbapenemase** gene (e.g., blaKPC, blaNDM, blaOXA-48).[11][12][13]

Q3: A phenotypic test for **carbapenemase** is negative, but the isolate shows high MICs to **carbapenems**. What could be the reason?


High-level **carbapenem** resistance in the absence of a detectable **carbapenemase** often points to a combination of other resistance mechanisms.[6][8]

Possible Mechanisms:

- Porin Loss + β -Lactamase: The most common cause is the loss or mutation of outer membrane porins, which restricts **carbapenem** entry into the cell, combined with the production of an AmpC β -lactamase or an ESBL.[7][14]

- Efflux Pump Overexpression: Bacteria can actively pump **carbapenems** out of the cell through overexpressed efflux pumps.[7][14]

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Workflow for high MIC, negative carbapenemase results.

Q4: Why do I see different susceptibility results for different **carbapenems** (e.g., resistant to ertapenem but susceptible to meropenem)?

This is a common finding, particularly with resistance mechanisms that are not potent **carbapenemases**.[\[15\]](#)

- **Ertapenem's High Sensitivity:** Ertapenem is the most sensitive indicator of **carbapenem** resistance because it is more readily hydrolyzed by ESBLs and AmpC β -lactamases, especially when combined with porin loss.[\[4\]](#)[\[10\]](#)
- **Carbapenemase Specificity:** Some **carbapenemases** have preferential activity against certain **carbapenems**. For instance, some OXA-type enzymes may show resistance to ertapenem while appearing susceptible to imipenem or meropenem.

Troubleshooting Guides

Guide 1: Inconsistent Modified Hodge Test (MHT) Results

The Modified Hodge Test (MHT) is known for having limitations, including false-positive and false-negative results. The CLSI no longer recommends it as a reliable method for **carbapenemase** detection.[\[16\]](#)

Issue: A cloverleaf-like indentation is observed, but it is weak or indistinct.

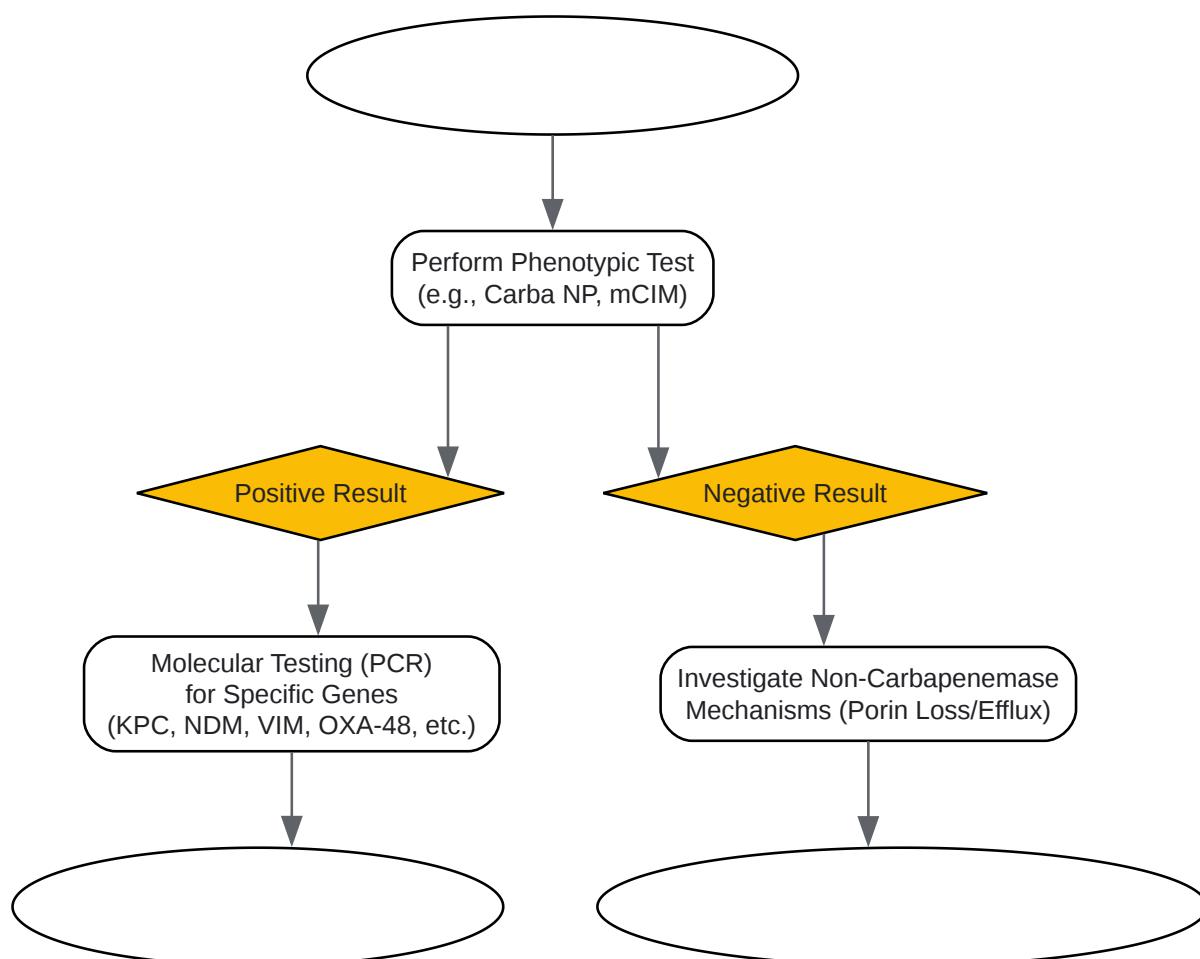
Possible Causes & Solutions:

Possible Cause	Recommended Action
Poor growth of indicator strain	Ensure the <i>E. coli</i> ATCC 25922 indicator strain is a fresh 1:10 dilution of a 0.5 McFarland suspension. [17] [18]
Test organism produces ESBL/AmpC	High levels of ESBL or AmpC production can sometimes lead to false-positive MHT results.
Poor carbapenemase activity	Some carbapenemases (e.g., NDM) are membrane-bound and may not be adequately detected by the standard MHT. [19] [20]

Alternative Test: Triton Hodge Test (THT)

For improved detection of membrane-bound **carbapenemases** like NDM, the Triton Hodge Test (THT) can be used. This modified version of the MHT incorporates a non-ionic surfactant to enhance enzyme release.[19][20]

Guide 2: Negative Carba NP Test with a Suspected Carbapenemase Producer


While the Carba NP test is generally rapid and specific, false negatives can occur.

Issue: The test result is negative (solution remains red), but the isolate is resistant to **carbapenems** and other tests suggest a **carbapenemase**.

Possible Causes & Solutions:

Possible Cause	Recommended Action
Weak Carbapenemase (e.g., OXA-48)	The standard Carba NP test has shown variable sensitivity for OXA-48-like carbapenemases.[21] Consider molecular testing for blaOXA-48.
Insufficient Bacterial Lysate	Ensure a sufficient amount of bacterial biomass (a full 1- μ L loop) is used for the lysis step to release an adequate amount of enzyme.[21]
Incorrect pH of Solution	The initial pH of the phenol red solution is critical. It should be adjusted to 7.8.[22][23]
Acinetobacter spp.	The Carba NP test has poor sensitivity for detecting carbapenemases in <i>Acinetobacter baumannii</i> .[5] A modified protocol or alternative tests are recommended for this species.[22]

Carbapenemase Detection Workflow:

[Click to download full resolution via product page](#)

General workflow for carbapenemase detection.

Quantitative Data Summary

Table 1: Carbapenem Breakpoints for Enterobacterales (mg/L)

Agent	CLSI (M100-ED32)	EUCAST (v 13.0)
$S \leq R \geq$	$S \leq R >$	
Ertapenem	0.5	1
Imipenem	1	2
Meropenem	1	2
Doripenem	0.5	1

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for MIC by broth microdilution. Data sourced from CLSI and EUCAST guidelines.[\[5\]](#)[\[24\]](#)

Experimental Protocols

Protocol 1: Modified Hodge Test (MHT)

Principle: This test detects **carbapenem**ase production by observing the enhanced growth of a **carbapenem**-susceptible indicator strain (E. coli ATCC 25922) towards a **carbapenem** disk, which is caused by the inactivation of the **carbapenem** by the test organism.[\[17\]](#)[\[18\]](#)

Materials:

- Mueller-Hinton agar (MHA) plate
- 10 µg meropenem or ertapenem disk
- E. coli ATCC 25922 (indicator strain)
- Test organism and QC strains (K. pneumoniae ATCC BAA-1705 positive control, K. pneumoniae ATCC BAA-1706 negative control)
- 0.5 McFarland turbidity standard
- Sterile saline or broth

Procedure:

- Prepare a 0.5 McFarland suspension of *E. coli* ATCC 25922.
- Create a 1:10 dilution of the suspension by adding 0.5 mL to 4.5 mL of sterile saline.[17][18]
- Evenly swab the diluted suspension onto the surface of an MHA plate. Allow the plate to dry for 3-5 minutes.
- Place a 10 µg meropenem or ertapenem disk in the center of the plate.
- Using a sterile loop, streak the test organism in a straight line from the edge of the disk to the edge of the plate.
- Repeat step 5 for the positive and negative control strains, creating a cloverleaf pattern. Up to four organisms can be tested on one plate.[17]
- Incubate the plate overnight at 35°C ± 2°C for 16-24 hours.[17]

Interpretation:

- Positive: A cloverleaf-like indentation of the *E. coli* ATCC 25922 growing along the test organism's streak line.[18]
- Negative: No enhanced growth of the *E. coli* ATCC 25922 along the test organism's streak.

Protocol 2: Carba NP Test

Principle: This biochemical test detects **carbapenem** hydrolysis by the color change of a pH indicator (phenol red). **Carbapenemase** activity breaks down imipenem, producing a carboxylic acid derivative that lowers the pH, changing the solution from red to yellow or orange.[21][22][23]

Materials:

- Phenol red solution (pH 7.8) with 0.1 mM ZnSO₄
- Imipenem powder
- 20 mM Tris-HCl lysis buffer

- Sterile 1.5 mL microcentrifuge tubes
- Test organism grown on an agar plate

Procedure:

- Label two microcentrifuge tubes for each test organism: one for the test solution (with imipenem) and one for the control (without imipenem).
- Prepare the test solution by adding imipenem to the phenol red solution to a final concentration of 6 mg/mL.
- Aliquot 100 μ L of the phenol red solution (without imipenem) into the control tube.
- Aliquot 100 μ L of the test solution (with imipenem) into the test tube.
- Using a 1- μ L loop, take a large inoculum of the test organism and suspend it in 100 μ L of lysis buffer. Vortex thoroughly.[\[22\]](#)
- Add 50 μ L of the bacterial lysate to both the control and test tubes.
- Incubate at 35-37°C for up to 2 hours.

Interpretation:

- Positive: The test tube changes color from red to yellow or orange, while the control tube remains red.[\[21\]](#)
- Negative: The test tube remains red (no color change) after 2 hours of incubation.
- Indeterminate: The control tube turns yellow. The test is not interpretable.

Protocol 3: Molecular Detection of Carbapenemase Genes by PCR

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences that encode for common **carbapenemase** enzymes. This method provides a definitive identification of the resistance gene present.[\[11\]](#)[\[12\]](#)

Materials:

- DNA extraction kit
- PCR thermal cycler
- Primers specific for target genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48)
- PCR master mix (containing Taq polymerase, dNTPs, and buffer)
- Agarose gel electrophoresis equipment

Procedure (General Outline):

- DNA Extraction: Extract genomic DNA from a pure culture of the test isolate using a commercial kit.
- PCR Amplification:
 - Set up a multiplex PCR reaction containing the extracted DNA, specific primers for the **carbapenem**ase genes of interest, and PCR master mix.
 - Use a thermal cycler to perform the amplification, following a validated cycling protocol (denaturation, annealing, extension).
- Detection of Amplified Product:
 - Visualize the PCR products by running the amplified DNA on an agarose gel.
 - The presence of a band of the expected size for a specific gene indicates a positive result.

Interpretation:

- Positive: A DNA band of the correct molecular weight for a specific **carbapenem**ase gene is observed.
- Negative: No DNA band is observed for any of the targeted genes.

Note: Always include positive and negative DNA controls in each PCR run to validate the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbapenem Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and Carbapenem Resistance Genes in Isolates of *Acinetobacter baumannii*-*calcoaceticus* Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbapenem susceptibility testing errors using three automated systems, disk diffusion, Etest, and broth microdilution and carbapenem resistance genes in isolates of *Acinetobacter baumannii*-*calcoaceticus* complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Practical Problem With Carbapenem Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurosan.de [aurosan.de]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Prevalence of Carbapenem-Resistant Enterobacteriales and Their Diverse Resistance Mechanisms [bslonline.org]
- 9. Phenotypic and genotypic discrepancies for carbapenemase-producing *Citrobacter freundii* in multiple isolates from a single patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to detect carbapenemase producers? A literature review of phenotypic and molecular methods - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]
- 12. Frontiers | Application of Molecular Methods for Carbapenemase Detection [frontiersin.org]

- 13. Application of Molecular Methods for Carbapenemase Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1234. Can Susceptibility to One Carbapenem be Conferred to Another? Frequency of Discordance in Gram-negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdph.ca.gov [cdph.ca.gov]
- 17. Modified Hodge Test (MHT) for Carbapenemase Detection • Microbe Online [microbeonline.com]
- 18. microbenotes.com [microbenotes.com]
- 19. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 20. Triton Hodge Test: Improved Protocol for Modified Hodge Test for Enhanced Detection of NDM and Other Carbapenemase Producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carba NP Test (CNPt): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 23. Detection of carbapenamase production by rapid carba NP test among Enterobacteriaceae isolates in tertiary care hospital - Indian J Microbiol Res [ijmronline.org]
- 24. ecdc.europa.eu [ecdc.europa.eu]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Discordant Carbapenem Susceptibility Results]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253116#troubleshooting-discordant-carbapenem-susceptibility-results>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com